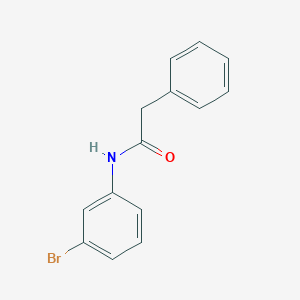

N-(3-bromophenyl)-2-phenylacetamide

Descripción general

Descripción

N-(3-bromophenyl)-2-phenylacetamide is an organic compound with the linear formula C8H8BrNO . It has a molecular weight of 214.063 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-(3-bromophenyl)-2-phenylacetamide has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Physical And Chemical Properties Analysis

N-(3-bromophenyl)-2-phenylacetamide is a white needle-like crystal . It is insoluble in water but soluble in ethanol and ether . It has a molecular weight of 214.063 and a density of 1.5097 .Aplicaciones Científicas De Investigación

Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads

“N-(3-bromophenyl)-2-phenylacetamide” can be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in photodynamic therapy, solar cells, and other optoelectronic devices.

Mecanismo De Acción

Target of Action

A related compound, n′-phenyl pyridylcarbohydrazides, has been studied for its antifungal activity and was found to inhibit succinate dehydrogenase (sdh) in phytopathogenic fungi . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production in cells.

Mode of Action

Based on the related compound mentioned above, it can be hypothesized that n-(3-bromophenyl)-2-phenylacetamide might interact with its target enzyme, possibly inhibiting its function and leading to disruption of energy production within the cell .

Biochemical Pathways

If it indeed targets sdh like its related compound, it would affect the citric acid cycle and the electron transport chain, two critical pathways for energy production in cells .

Result of Action

If it acts similarly to the related compound, it could potentially lead to disruption of energy production within the cell, affecting cell growth and survival .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHAUBXFFVEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351806 | |

| Record name | N-(3-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13140-73-3 | |

| Record name | N-(3-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)

![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)